(2E)-N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(thiophen-2-yl)prop-2-enamide
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Overview
Description
The compound (2E)-N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(thiophen-2-yl)prop-2-enamide is a complex organic molecule featuring a benzothiazole core, an acetamido group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(thiophen-2-yl)prop-2-enamide typically involves multi-step organic reactions. The process begins with the formation of the benzothiazole core, followed by the introduction of the acetamido group and the thiophene ring. Common reagents used in these reactions include acetic anhydride, thiophene-2-carboxaldehyde, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(thiophen-2-yl)prop-2-enamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nucleophile or electrophile employed.
Scientific Research Applications
(2E)-N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(thiophen-2-yl)prop-2-enamide:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where benzothiazole derivatives have shown promise.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which (2E)-N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(thiophen-2-yl)prop-2-enamide exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.
Comparison with Similar Compounds
(2E)-N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(thiophen-2-yl)prop-2-enamide: can be compared with other benzothiazole derivatives, such as:
- (2E)-N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(phenyl)prop-2-enamide
- (2E)-N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(pyridin-2-yl)prop-2-enamide
These compounds share a similar core structure but differ in the substituents attached to the benzothiazole ring. The unique properties of This compound arise from the presence of the thiophene ring, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
(E)-N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-13(23)20-14-5-7-16-17(12-14)27-19(22(16)9-10-25-2)21-18(24)8-6-15-4-3-11-26-15/h3-8,11-12H,9-10H2,1-2H3,(H,20,23)/b8-6+,21-19? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVFIVJFLZPKAI-OQORLTAOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C=CC3=CC=CS3)S2)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)/C=C/C3=CC=CS3)S2)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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